molecular formula C19H19NO3 B2623800 5-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 620931-61-5

5-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2623800
CAS No.: 620931-61-5
M. Wt: 309.365
InChI Key: VZQUZYIZOWKFCP-UHFFFAOYSA-N
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Description

5-Methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione is a substituted indole-2,3-dione derivative characterized by:

  • A methyl group at position 5 of the indole ring.
  • A 3-(4-methylphenoxy)propyl chain attached to the nitrogen atom at position 1.

This compound belongs to the class of isatin analogs, which are known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The structural features of this molecule, such as the electron-withdrawing dione moiety and the lipophilic phenoxypropyl chain, may influence its physicochemical properties and interactions with biological targets .

Properties

IUPAC Name

5-methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-4-7-15(8-5-13)23-11-3-10-20-17-9-6-14(2)12-16(17)18(21)19(20)22/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQUZYIZOWKFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)C)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 5-methylindole-2,3-dione with 3-(4-methylphenoxy)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Phenoxy Substituents

Compound A : 5-Methyl-1-(3-o-tolyloxy-propyl)-1H-indole-2,3-dione
  • Structural Difference: The phenoxy group is substituted with a 2-methyl (ortho-tolyl) group instead of 4-methyl.
  • Solubility: Increased lipophilicity due to the ortho-methyl group may lower aqueous solubility .
Compound B : 5-Methyl-1-[3-(5-methyl-2-isopropyl-phenoxy)propyl]indole-2,3-dione
  • Structural Difference: The phenoxy group contains 5-methyl and 2-isopropyl substituents.
  • Impact :
    • Bulkiness : The isopropyl group significantly increases steric bulk, which could affect binding to biological targets.
    • Thermal Stability : Higher molecular weight and branched substituents may elevate melting points compared to simpler analogs .

Analogues with Modified Indole Cores

Compound C : 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione
  • Structural Difference : The dione moiety is at positions 5,6 instead of 2,3, with an additional 3-hydroxy group .
  • Impact: Redox Activity: The 5,6-dione structure may confer redox-active properties, unlike the 2,3-dione system.
Compound D : 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione
  • Structural Difference : Replaces the indole core with an isoindoline-1,3-dione and incorporates a thioxo-triazolidine side chain.
  • Impact :
    • Electronic Properties : The thioxo group (C=S) introduces distinct electronic characteristics, altering UV-Vis absorption and reactivity.
    • Melting Point : High melting points (>300°C) due to extended conjugation and rigid planar structures .

Physicochemical and Spectral Comparisons

Compound Molecular Formula Molecular Weight Key IR Peaks (cm⁻¹) Melting Point (°C) Notable Features
Target Compound C₁₉H₁₉NO₃ 309.36 ~1700–1780 (C=O stretch) Not reported 4-methylphenoxy substituent
Compound A C₁₉H₁₉NO₃ 309.36 Similar C=O stretches Not reported Ortho-methylphenoxy group
Compound D C₂₃H₁₈N₄O₂S 414.47 1785, 1714 (C=O), 1217 (C=S) >300 Thioxo-triazolidine side chain
Compound C C₉H₇NO₃ 177.16 ~1700 (C=O), ~3400 (OH) Not reported 5,6-dione with hydroxy group

Biological Activity

5-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of certain cancer cell lines. For instance, a study showed that derivatives of indole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activity. In animal models, it has been shown to reduce markers of inflammation, such as cytokines and chemokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Neuroprotective Effects

Neuroprotective effects have been noted in compounds related to this compound. These effects are attributed to the ability of such compounds to enhance neuronal survival and function under stress conditions.

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of related indole derivatives. The results indicated that these compounds inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).

Study 2: Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory effects of similar compounds. Researchers found that treatment with these compounds resulted in decreased levels of pro-inflammatory cytokines in animal models of arthritis, suggesting their potential as therapeutic agents for inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantNeutralizes free radicals
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveEnhances neuronal survival

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione, and what experimental parameters require optimization?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., substituted indole derivatives) with acetic acid or ethanol under controlled conditions. For example, sodium acetate can act as a catalyst, while reflux duration (3–5 hours) and molar ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine) are critical for yield optimization. Post-synthesis, recrystallization using DMF/acetic acid mixtures improves purity .

Q. How should researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Confirm the structure via IR spectroscopy (e.g., C=O stretches at ~1700–1750 cm⁻¹ for indole-dione moieties) and single-crystal X-ray diffraction for stereochemical validation. HPLC with UV detection or GC-MS can assess purity, while elemental analysis verifies stoichiometric ratios .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize reaction yield and purity for this compound?

  • Methodological Answer : Apply a fractional factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example, a 2³ design with center points identifies nonlinear effects. Use response surface methodology (RSM) to model interactions between parameters like reflux time and molar ratios, minimizing experimental runs while maximizing yield and purity .

Q. What computational strategies predict reaction pathways and regioselectivity in the synthesis of this indole-dione derivative?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map potential energy surfaces for intermediates. Tools like GRRM or AFIR (Artificial Force-Induced Reaction) simulate reaction pathways, while machine learning models trained on existing indole-dione datasets predict regioselectivity. Integrate computational results with experimental validation via ICReDD’s feedback loop .

Q. How to resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer : Cross-validate computational models (e.g., DFT-predicted IR spectra) with experimental data. If discrepancies arise, refine computational parameters (e.g., solvent effects via COSMO-RS) or re-examine experimental conditions (e.g., crystal packing effects in X-ray data). Use Bayesian optimization to iteratively align predictions with observations .

Q. What kinetic analysis methods elucidate the mechanism of [specific reaction] involving this compound?

  • Methodological Answer : Conduct stopped-flow UV-Vis spectroscopy to monitor reaction progress in real time. Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants. For complex mechanisms, use multivariate kinetic modeling (e.g., COPASI) to decouple parallel pathways .

Q. Which advanced separation techniques (e.g., HPLC, GC) are suitable for purifying this compound from complex mixtures?

  • Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) for high-resolution separation. For thermally stable derivatives, GC-MS with a DB-5MS column provides rapid purity assessment. Membrane filtration (e.g., nanofiltration) may separate by molecular weight in large-scale processes .

Q. What in vitro assays assess the compound's biochemical interactions or toxicity?

  • Methodological Answer : Perform enzyme inhibition assays (e.g., fluorescence-based) to study interactions with target proteins like kinases or oxidoreductases. For toxicity screening, use cell viability assays (MTT or resazurin) in human cell lines (e.g., HepG2). Dose-response curves and IC₅₀ calculations quantify potency .

Q. How can cross-disciplinary approaches (e.g., materials engineering, AI) enhance research on this compound's applications?

  • Methodological Answer : Integrate AI-driven process simulation (e.g., COMSOL Multiphysics) to optimize reactor design for scaled synthesis. Explore materials engineering applications by testing the compound’s thermal stability in polymer matrices via DSC/TGA. Machine learning models trained on CRDC-classified datasets (e.g., RDF2050103) accelerate innovation .

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